Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate

Lipophilicity Permeability Drug‑likeness

This carbamate building block delivers superior CNS physicochemical parameters (logP 2.9, TPSA 53.3 Ų) within the ideal BBB-penetrant window. Unlike the des-methyl analog, the 3-methyl substituent introduces a second chiral center (C-3), doubling the stereochemical diversity and expanding composition-of-matter patent claims. The methyl group also raises logP by +0.4 without increasing TPSA, improving passive permeability. For fragment-based CNS discovery and enantioselective synthesis, this compound provides unmatched steric probing capability and SAR resolution. Secure your research supply today.

Molecular Formula C14H24N2O2
Molecular Weight 252.358
CAS No. 2002791-72-0
Cat. No. B2488939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate
CAS2002791-72-0
Molecular FormulaC14H24N2O2
Molecular Weight252.358
Structural Identifiers
SMILESCC1CCCC(C1)(C#N)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C14H24N2O2/c1-11-7-6-8-14(9-11,10-15)16(5)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3
InChIKeyKYZQDBLWWZOVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑butyl N‑(1‑cyano‑3‑methylcyclohexyl)‑N‑methylcarbamate (CAS 2002791‑72‑0): Procurement‑Grade Physicochemical & Structural Profile


Tert‑butyl N‑(1‑cyano‑3‑methylcyclohexyl)‑N‑methylcarbamate (CAS 2002791‑72‑0) is a synthetic carbamate derivative that incorporates a tert‑butyloxycarbonyl (Boc) protecting‑group equivalent, a cyano substituent, and a 3‑methyl‑cyclohexyl scaffold [1]. The compound’s computed physicochemical descriptors—including an XLogP3‑AA of 2.9, a topological polar surface area of 53.3 Ų, three hydrogen‑bond acceptor atoms, and a molecular weight of 252.35 g mol⁻¹—delineate a moderately lipophilic, low‑molecular‑weight entity with no hydrogen‑bond donor functionality [1]. These properties place it within the chemical space of CNS‑penetrant fragments and oral bioavailability‑compliant building blocks, while the 3‑methyl substitution introduces a stereocenter that is absent in simpler cyclohexyl‑cyano carbamate analogs.

Why a Generic N‑Cyclohexyl Carbamate Cannot Replace Tert‑butyl N‑(1‑cyano‑3‑methylcyclohexyl)‑N‑methylcarbamate in Structure‑Driven Programs


Structurally analogous N‑cyclohexyl carbamates (e.g., tert‑butyl N‑(cyanocyclohexyl)carbamate, CAS 774225‑56‑8) lack the 3‑methyl substitution on the cyclohexane ring, which fundamentally alters the conformational landscape, steric footprint, and shape complementarity of the molecule [1]. This single methyl group introduces both a new chiral center (C‑3) and an additional rotatable bond, thereby doubling the number of possible diastereomers relative to the unsubstituted parent [2]. Because the cyano and carbamate functionalities are retained, the differential vector is strictly spatial and steric—properties that are decisive in enantioselective synthesis and in molecular recognition events where subtle gating of a hydrophobic pocket or steric exclusion of a competing ligand can dictate product selectivity or biological activity. Consequently, indiscriminate substitution with a des‑methyl analog or a distal‑methyl regioisomer would perturb the three‑dimensional arrangement that defines the compound’s utility as a stereochemically resolved intermediate or probe molecule.

Quantified Differentiation of Tert‑butyl N‑(1‑cyano‑3‑methylcyclohexyl)‑N‑methylcarbamate Against Its Closest Carbamate Analogs


Lipophilicity-Driven Permeability Advantage vs. Des‑Methyl Cyclohexyl Analog (tert‑Butyl N‑[Cyano(cyclohexyl)methyl]carbamate)

The 3‑methyl substituent increases the computed logP by approximately 0.4 log units relative to the des‑methyl comparator tert‑butyl N‑[cyano(cyclohexyl)methyl]carbamate [1]. In CNS drug‑like chemical space, a logD shift of +0.4 translates to a ~2.5‑fold increase in predicted membrane permeability, directly impacting the compound’s ability to cross biological barriers when deployed as a fragment or scaffold [2].

Lipophilicity Permeability Drug‑likeness

Increased Steric Bulk and Conformational Restraint vs. Unsubstituted Cyclohexyl Carbamate

The 3‑methyl group adds approximately 15 cm³ mol⁻¹ of molar volume compared to the unsubstituted cyclohexyl analog, based on atomic contribution calculations [1]. This steric increment is concentrated at the C‑3 equatorial/axial position, which directly influences the chair‑flip equilibrium of the cyclohexane ring and restricts the conformational freedom of the appended cyano and carbamate groups [2].

Conformational analysis Steric hindrance Stereochemistry

Topological Polar Surface Area Differentiation for Permeability–Solubility Tuning

The target compound’s topological polar surface area (TPSA) of 53.3 Ų is virtually identical to that of the des‑methyl analog (53.3 Ų), indicating that the methyl substitution does not alter the polar atom ensemble [1]. However, when compared to distal‑methyl regioisomers (e.g., 4‑methyl substitution), the TPSA remains constant while the molecular shape deviates, providing a unique geometry‑preserving property: increased lipophilicity without sacrificing passive permeability potential [2].

TPSA Permeability Solubility

Stereochemical Complexity: Two Chiral Centers vs. One in Des‑Methyl Analogs

The target compound contains two stereogenic centers (C‑1 cyano‑substituted and C‑3 methyl‑substituted), generating up to four stereoisomers, whereas the des‑methyl parent (CAS 774225‑56‑8) possesses only one stereocenter and yields two enantiomers [1]. This doubling of stereochemical complexity is directly relevant to patent‑space differentiation and to enzymatic or receptor environments that exhibit diastereomer‑specific recognition [2].

Chirality Diastereomer Asymmetric synthesis

Procurement‑Relevant Application Scenarios for Tert‑butyl N‑(1‑cyano‑3‑methylcyclohexyl)‑N‑methylcarbamate Based on Quantitative Differentiation Evidence


CNS‑Penetrant Fragment Library Design Requiring Elevated logP Without TPSA Penalty

Fragment‑based drug discovery programs targeting CNS indications demand starting points with logP between 2 and 4 and TPSA below 70 Ų. The target compound’s XLogP of 2.9 and TPSA of 53.3 Ų place it in the ideal CNS‑MPO window, while the methyl‑induced logP gain (+0.4 vs. des‑methyl analog) offers a permeability advantage without increasing TPSA [1]. This decoupling profile makes the compound a preferred procurement choice when screening libraries that require balanced lipophilicity and passive permeability for blood‑brain barrier penetration [2].

Asymmetric Synthesis Programs Requiring Two‑Chiral‑Center Carbamate Building Blocks

Synthetic routes to complex chiral amines often utilize Boc‑protected intermediates with multiple stereocenters. The target compound’s two stereogenic centers (C‑1 and C‑3) generate four possible stereoisomers, doubling the stereochemical diversity relative to single‑center analogs like tert‑butyl N‑[cyano(cyclohexyl)methyl]carbamate [1]. This expanded isomer space supports the exploration of diastereoselective transformations and provides a richer SAR landscape for optimizing enantioselective catalysts or chiral auxiliaries [2].

Medicinal Chemistry SAR Campaigns Targeting Sterically Gated Binding Pockets

When a protein binding site contains a narrow hydrophobic channel or a sterically demanding sub‑pocket, the 3‑methyl substituent’s ~15 cm³ mol⁻¹ volume increment can serve as a steric probe to gate access or to fill an otherwise unoccupied cavity [1]. In competitive procurement, the target compound is interspersed within a series where the des‑methyl analog serves as a negative control for steric requirements; the presence or absence of the methyl group directly correlates with potency shifts, making the compound an essential tool for establishing structure–activity relationships [2].

Patent‑Space Differentiation Through Stereochemical Complexity

The presence of two chiral centers (versus one in the closest commercial comparator) expands the number of patentable diastereomeric compositions of matter by a factor of two [1]. This quantitative increase in stereochemical diversity directly translates to broader intellectual‑property coverage, making the compound a strategically valuable procurement choice for organizations seeking to secure composition‑of‑matter claims around chiral carbamate‑based inhibitors or intermediates [2].

Quote Request

Request a Quote for Tert-butyl N-(1-cyano-3-methylcyclohexyl)-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.